m-Cresol Purple

Description

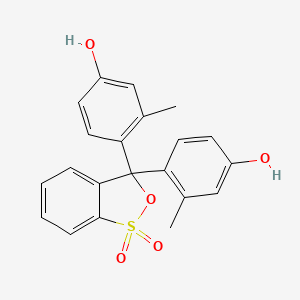

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26-21/h3-12,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQIKGSZDTXODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67763-22-8 (mono-hydrochloride salt) | |

| Record name | 3-Cresol purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3062316 | |

| Record name | m-Cresol Purple | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 3-Cresol purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2303-01-7 | |

| Record name | m-Cresol purple | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cresol purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Cresol purple | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol Purple | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-cresol purple | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESOL PURPLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ODZ58K3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

m-Cresol Purple chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye widely utilized as a pH indicator in various scientific and industrial applications.[1][2] Its distinct color changes at two different pH ranges make it a valuable tool for researchers, particularly in spectrophotometric pH measurements, capnography, and staining biological samples.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound.

Chemical Structure and Identification

This compound is a synthetic organic compound with a complex structure that gives rise to its pH-indicating properties.

IUPAC Name: 4,4'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methylphenol]

Chemical Formula: C₂₁H₁₈O₅S

Molecular Weight: 382.43 g/mol

CAS Number: 2303-01-7

Synonyms: m-Cresolsulfonphthalein, Metacresol purple

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, storage, and application.

| Property | Value | Reference |

| Appearance | Green to dark green or purplish crystalline powder | |

| Solubility | Soluble in water, ethanol, and dilute acids and alkalis. Slightly soluble in alcohol. | |

| Storage Temperature | +2°C to +30°C | |

| Bulk Density | 480 kg/m ³ |

pH Indicator Properties

This compound is a highly effective pH indicator with two distinct transition ranges, making it suitable for a variety of analytical procedures.

| pH Range | Color Change | Reference |

| 1.2 - 2.8 | Red to Yellow | |

| 7.4 - 9.0 | Yellow to Purple/Violet |

The color transition of this compound is a result of changes in its molecular structure in response to varying hydrogen ion concentrations. The logical relationship of this color change with pH is illustrated in the diagram below.

Caption: Logical flow of this compound's color change with increasing pH.

Spectrophotometric Data

For quantitative applications, such as spectrophotometric pH measurements, the absorption characteristics of this compound are critical.

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 574-582 nm | |

| Absorption Maximum in 0.1N NaOH | 578-584 nm | |

| Absorptivity (A1%/1cm at λmax in 0.1N NaOH) | >350 | |

| pKa | 8.32 (in seawater) |

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v Aqueous)

A common preparation for a working indicator solution involves dissolving 0.1 g of this compound in 100 mL of water. The pH of the resulting solution is typically in the range of 7.0-9.0. For specific applications, such as spectrophotometric pH measurements in seawater, the indicator may need to be purified.

Spectrophotometric pH Measurement

The use of this compound for spectrophotometric pH determination is a precise method. The general workflow for this application is outlined below.

Caption: Experimental workflow for determining pH using this compound and spectrophotometry.

Detailed Methodology:

-

Indicator Purification: For high-accuracy measurements, commercially available this compound may require purification to remove impurities that can affect absorbance readings. A common method is flash chromatography.

-

Solution Preparation: Prepare a stock solution of the purified this compound. The concentration will depend on the specific application and cuvette path length.

-

Spectrophotometer Setup: A dual-beam spectrophotometer is often used. The instrument should be blanked with the sample before the addition of the indicator.

-

Absorbance Measurement: The indicator is added to the sample, and the absorbance is measured at two wavelengths corresponding to the acidic and basic forms of the indicator (e.g., 434 nm and 578 nm for seawater pH). An additional measurement at a wavelength where the indicator does not absorb (e.g., 730 nm) can be used to correct for baseline drift.

-

pH Calculation: The pH is calculated using the following equation, which is a form of the Henderson-Hasselbalch equation:

pH = pKₐ + log₁₀((R - e₁)/(e₂ - R * e₃))

Where:

-

pKₐ is the acid dissociation constant of the indicator at the experimental temperature and salinity.

-

R is the ratio of the absorbances at the two wavelengths.

-

e₁, e₂, and e₃ are molar absorptivity ratios of the indicator species.

-

Applications

Beyond its primary use as a pH indicator, this compound has several other applications in research and clinical settings:

-

Capnography: It is used as a colorimetric indicator to detect end-tidal carbon dioxide, which is crucial for confirming successful tracheal intubation in emergencies. When exposed to CO₂, the indicator changes color from purple to yellow due to the formation of carbonic acid.

-

Biological Staining: this compound can be employed to stain epithelial cells and proteins.

-

Food Spoilage Detection: It has been utilized in colorimetric sensor arrays to assess the spoilage of poultry meat.

-

Drug Development: While not a direct therapeutic agent, its use in precise pH measurement is critical in various stages of drug development, including formulation and quality control.

Safety and Handling

This compound is considered nonhazardous under GHS classifications. However, as with all laboratory chemicals, it should be handled with care. It can stain skin and clothing. Standard laboratory safety practices, including the use of gloves and eye protection, are recommended. In case of contact, wash the affected area with plenty of water.

References

An In-depth Technical Guide to m-Cresol Purple as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meta-Cresol Purple (m-CP), a versatile pH indicator widely utilized in scientific research and industrial applications. This document details its distinct pH ranges, corresponding color transitions, and standardized experimental protocols for its use in various analytical techniques, including titrimetry and spectrophotometry.

Meta-Cresol Purple, a triarylmethane dye also known as m-cresolsulfonphthalein, is a valuable tool for determining the hydrogen ion concentration in aqueous solutions.[1][2][3] Its utility is marked by two distinct and useful pH ranges, making it suitable for a variety of analytical applications.[1][4]

Core Properties and pH-Dependent Color Changes

m-Cresol Purple is characterized by its dual-range pH indication, a feature that allows it to be used in both strongly acidic and near-neutral to slightly alkaline conditions. The indicator undergoes clear and observable color changes at these specific pH thresholds. Below a pH of 1.2, the indicator presents a red color, transitioning to yellow as the pH rises to 2.8. It maintains this yellow hue through the neutral pH range until it approaches a pH of 7.4, at which point it begins a second transition to a violet or purple color, which is fully achieved at a pH of 9.0 and above.

The following table summarizes the quantitative data associated with the pH-indicating properties of this compound:

| Property | Acidic Range | Alkaline Range |

| pH Transition Range | 1.2 – 2.8 | 7.4 – 9.0 |

| Color Change | Red to Yellow | Yellow to Purple/Violet |

| pKa | - | 8.3 |

Experimental Protocols

Accurate and reproducible results when using this compound are contingent on the proper preparation of the indicator solution and adherence to established analytical methods.

Preparation of this compound Indicator Solution for Titration

This protocol is suitable for general laboratory applications such as acid-base titrations.

Materials:

-

This compound powder

-

0.05N Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Distilled or deionized water

-

100.00 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh 40 mg of this compound powder.

-

Transfer the weighed powder into a 100.00 mL volumetric flask.

-

Add 2.08 mL of 0.05N NaOH solution and 20.00 mL of 95% ethanol to the volumetric flask.

-

Gently swirl the flask until the this compound is completely dissolved.

-

Dilute the solution to the 100.00 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure a homogenous solution. The final concentration of this solution will be approximately 0.4 g/L.

Preparation of this compound for Spectrophotometric Determination of Seawater pH

This specialized protocol is adapted for the precise measurement of pH in saline environments, a critical parameter in oceanography and environmental science.

Materials:

-

This compound sodium salt

-

Sodium Chloride (NaCl)

-

Deionized water

-

250 mL volumetric flask

-

Analytical balance

-

Funnel

-

Screw-cap glass bottle

Procedure:

-

Weigh out 0.202 g of this compound sodium salt.

-

Weigh out 10.2 g of NaCl.

-

Place a funnel into a 250 mL volumetric flask and add approximately 100 mL of deionized water.

-

Carefully rinse the weighed this compound sodium salt into the volumetric flask using deionized water.

-

Similarly, rinse the weighed NaCl into the volumetric flask with deionized water.

-

Remove the funnel and fill the flask to the 250 mL mark with deionized water.

-

Transfer the solution to a screw-cap glass bottle and seal it. The pH of this solution should be adjusted to be in the range of 7.9 ± 0.1.

Logical Relationship of Color Change

The following diagram illustrates the color transitions of this compound across its two active pH ranges.

Caption: Color transitions of this compound at different pH ranges.

References

Synthesis and purification of m-Cresol Purple for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of m-Cresol Purple for Laboratory Use

Introduction

This compound, also known as m-cresolsulfonphthalein, is a triarylmethane dye widely utilized as a pH indicator in various scientific disciplines.[1][2] Its utility stems from two distinct pH ranges where it exhibits a sharp color transition: from red to yellow between pH 1.2 and 2.8, and from yellow to purple between pH 7.4 and 9.0.[1][2] This dual-range property makes it particularly valuable for spectrophotometric pH measurements, a technique prized for its precision and reproducibility.

The accuracy of such measurements, however, is critically dependent on the purity of the indicator dye. Commercially available this compound often contains impurities originating from the synthesis process, which can introduce significant errors and lead to batch-to-batch variability in pH determinations. Therefore, for high-precision applications, such as ocean acidification research, purification of the dye is a mandatory step.

This guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. It details the experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the key processes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of m-cresol with o-sulfobenzoic acid anhydride. The reaction is generally facilitated by a dehydrating agent and a catalyst.

Experimental Protocol: Condensation Reaction

The following protocol is adapted from established synthesis methods.

Materials and Reagents:

-

Dried m-cresol (300 mL)

-

o-Sulfobenzoic acid anhydride (285 g)

-

Phosphorus oxychloride (120 mL)

-

Anhydrous zinc chloride (120 g)

-

Deionized water

-

Industrial sodium carbonate

-

Hydrochloric acid (1:1)

Procedure:

-

Initial Reaction: In a suitable reaction vessel, combine 300 mL of dried m-cresol and 285 g of o-sulfobenzoic acid anhydride.

-

Heating: Stir the mixture and heat to 100–105 °C for 30 to 60 minutes.

-

Catalyst Addition: Cool the mixture to 90–100 °C. Cautiously add 120 mL of phosphorus oxychloride and 120 g of anhydrous zinc chloride in portions.

-

Condensation: Maintain the temperature at 90–100 °C and continue stirring for 6 to 8 hours to complete the condensation reaction.

-

Hydrolysis: Add 300 mL of water to the reaction product and heat the mixture to 70–80 °C.

-

Neutralization & Extraction: Slowly add industrial sodium carbonate while heating for 5-6 hours. Allow the mixture to stand and then filter. Neutralize the filtrate with a 1:1 solution of hydrochloric acid until the pH reaches 1-2.

-

Isolation of Crude Product: Let the solution stand to allow a viscous lower layer to separate. Remove this layer. Heat the remaining solution to drive off excess m-cresol, yielding the crude this compound product. An alternative method involves using wet distillation to remove the excess m-cresol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

Purification is essential to remove unreacted starting materials and side products. High-Performance Liquid Chromatography (HPLC) is the most effective method for obtaining high-purity this compound suitable for sensitive analytical applications.

Experimental Protocol: HPLC Purification

This protocol is based on methods developed for purifying this compound for spectrophotometric seawater pH measurements.

Equipment and Materials:

-

Preparative HPLC system with a photodiode array detector.

-

Preparative HPLC column (e.g., Primesep B2, 22 x 250 mm, 5 µm particle size).

-

Rotary evaporator.

-

Acetonitrile (AN, HPLC grade).

-

Deionized water.

-

Trifluoroacetic acid (TFA).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of 70% acetonitrile (AN) and 30% deionized water, modified with 0.05% trifluoroacetic acid (TFA).

-

Sample Preparation: Dissolve the crude this compound in the mobile phase to create a concentrated solution (e.g., 70 mM).

-

HPLC Separation:

-

Set the column oven temperature to 30 °C.

-

Inject the sample solution onto the preparative column. An injection volume of up to 7 cm³ can be used for a 70 mM solution.

-

Run the separation using the prepared mobile phase. Monitor the elution profile using the photodiode array detector. The pure this compound component typically has a retention time of approximately 20 minutes under these conditions.

-

-

Fraction Collection: Collect the fraction corresponding to the pure this compound peak.

-

Solvent Removal:

-

Transfer the collected fraction to a flask for a rotary evaporator.

-

Submerge the flask in a water bath set to 35 °C under a partial vacuum to evaporate the mobile phase.

-

Evaporation to dryness yields the solid, purified this compound in its acidic form (H₂I), free of salts.

-

-

Purity Confirmation: The purity of the final product can be confirmed by analytical HPLC, which should show a single, sharp peak.

Purification Workflow Diagram

Caption: Workflow for the HPLC purification of this compound.

Data Presentation

Quantitative data is crucial for the successful synthesis, purification, and application of this compound. The following tables summarize key physical, chemical, and experimental parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₈O₅S | |

| Molecular Weight | 382.43 g/mol | |

| CAS Number | 2303-01-7 | |

| Common Names | m-Cresolsulfonphthalein, Metacresol purple | |

| Appearance | Olive-green or reddish-brown powder | |

| pH Indicator Range 1 | 1.2 (Red) – 2.8 (Yellow) | |

| pH Indicator Range 2 | 7.4 (Yellow) – 9.0 (Purple) |

Table 2: Spectroscopic Data for pH Measurement

For high-precision spectrophotometric pH measurements, the absorbances at two specific wavelengths are used to calculate a ratio (R).

| Parameter | Wavelength (λ) | Description | Reference |

| λ₁ | 434 nm | Absorbance maximum of the acidic form (HI⁻) | |

| λ₂ | 578 nm | Absorbance maximum of the basic form (I²⁻) | |

| Isosbestic Point | ~529 nm | Wavelength where absorbance is independent of pH |

Table 3: Summary of HPLC Purification Parameters

| Parameter | Condition | Reference |

| HPLC System | Waters PrepLC or equivalent | |

| Column Type | Primesep B2 (mixed-mode resin) | |

| Column Temperature | 30 °C | |

| Mobile Phase | 70% Acetonitrile + 30% Water + 0.05% TFA | |

| Post-processing | Rotary evaporation at 35 °C |

Conclusion

The synthesis of this compound via the condensation of m-cresol and o-sulfobenzoic anhydride provides a direct route to this essential pH indicator. However, for applications demanding high accuracy, such as the spectrophotometric determination of pH in environmental or clinical samples, rigorous purification is non-negotiable. The HPLC-based method detailed in this guide offers a robust and reproducible means of obtaining this compound with a purity level sufficient for the most sensitive of measurements. By adhering to these protocols, researchers can ensure the quality and reliability of their data, free from the biases introduced by indicator impurities.

References

A Technical Guide to m-Cresol Purple for Researchers

Introduction: Metacresol purple, or m-Cresol Purple (mCP), is a triarylmethane dye of the sulfonephthalein class, widely recognized for its function as a pH indicator.[1] Its distinct color transitions at two different pH ranges make it a versatile tool in various scientific applications, from laboratory titrations to critical environmental and medical monitoring. This technical guide provides an in-depth overview of this compound's chemical properties, detailed experimental protocols for its primary applications, and logical workflows for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, scientifically known as m-cresolsulfonphthalein, is an acidic and hydrophobic compound.[2] Its utility as a pH indicator stems from the structural changes it undergoes in response to varying hydrogen ion concentrations, resulting in observable color shifts.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 2303-01-7 | [2][3][4] |

| Molecular Formula | C₂₁H₁₈O₅S | |

| Molecular Weight | 382.43 g/mol | |

| Synonyms | m-Cresolsulfonphthalein, Metacresol purple | |

| Appearance | Green to dark green or reddish-brown powder |

Table 2: pH Indicator Properties of this compound

| pH Range | Color Transition | pKa (at 25°C) |

| 1.2 – 2.8 | Red to Yellow | 1.51 |

| 7.4 – 9.0 | Yellow to Purple/Violet | 8.32 |

| (Data sourced from multiple references) |

Key Applications and Experimental Protocols

The primary applications of this compound leverage its precise color change. It is extensively used for spectrophotometric pH measurements, particularly in marine chemistry for monitoring ocean acidification, and in clinical settings for capnography.

Spectrophotometric pH Measurement in Seawater

This compound is the recommended indicator for precise and accurate pH measurements of open-ocean seawater. The methodology relies on measuring the absorbance ratio of the indicator's acidic (HI⁻) and basic (I²⁻) forms at two specific wavelengths. Impurities in the dye can cause significant errors, so using purified this compound is critical for accurate results.

This protocol is adapted from standard operating procedures for ocean acidification monitoring.

-

Weighing Components: Accurately weigh 0.202 g of this compound sodium salt and 10.2 g of sodium chloride (NaCl).

-

Dissolution: Using a funnel, add approximately 100 mL of deionized water to a 250 mL volumetric flask.

-

Transfer: Carefully rinse the weighed this compound and NaCl into the flask with deionized water to ensure complete transfer.

-

Dilution: Remove the funnel and dilute the solution with deionized water to the 250 mL mark.

-

Storage & pH Adjustment: Transfer the solution to a sealed screw-cap glass bottle. Before use, the pH of the dye solution should be tested and adjusted to approximately 7.9 ± 0.1 using a dilute NaOH or HCl solution. The prepared dye solution is stable for several months when stored in the dark.

This protocol outlines the steps for determining the pH of a seawater sample using a spectrophotometer and the prepared this compound solution.

-

Sample Preparation: Collect the water sample with minimal gas exchange. Place the sample in a cuvette with a known path length (e.g., 10 cm).

-

Baseline Measurement: Place the cuvette in the spectrophotometer. Measure and record the baseline absorbance at three wavelengths: 434 nm (absorbance maximum of the acid form), 578 nm (absorbance maximum of the base form), and 730 nm (a non-absorbing wavelength for baseline correction).

-

Indicator Addition: Add a precise, small volume of the prepared this compound indicator solution to the seawater sample in the cuvette.

-

Sample Measurement: Return the cuvette to the spectrophotometer and re-measure the absorbances at 434 nm, 578 nm, and 730 nm.

-

Temperature Measurement: Measure the temperature of the sample in the cuvette to ± 0.1°C.

-

Calculation: The pH on the total scale (pHT) is calculated using the measured absorbance ratios and temperature, incorporating established equations that account for the indicator's dissociation constant (pKa) and molar absorptivity ratios at different temperatures and salinities.

Caption: Workflow for Spectrophotometric pH Measurement.

Colorimetric Capnography

In emergency medicine, this compound is used in disposable colorimetric capnography devices to verify correct endotracheal tube placement. The indicator is embedded in an aqueous matrix within the device.

-

Mechanism: When the device is attached to a correctly placed endotracheal tube, exhaled breath containing carbon dioxide (CO₂) passes through it.

-

Chemical Reaction: The CO₂ dissolves in the device's aqueous matrix, forming carbonic acid (H₂CO₃).

-

pH Change & Color Shift: This formation of acid lowers the pH, causing the this compound indicator to shift from its purple (basic) form to its yellow (acidic) form.

-

Interpretation: A color change from purple to yellow with each exhalation provides a qualitative confirmation that the tube is in the trachea and not the esophagus.

Caption: Logical Flow of Colorimetric Capnography.

Conclusion

This compound is a robust and essential pH indicator with significant applications in both environmental science and clinical diagnostics. Its reliability in spectrophotometric pH measurements is crucial for understanding global chemical cycles, such as ocean acidification. Simultaneously, its straightforward application in capnography provides a rapid, life-saving diagnostic tool. For researchers, ensuring the purity of the dye and adhering to standardized protocols are paramount to achieving accurate and reproducible results.

References

An In-depth Technical Guide to the Solubility of m-Cresol Purple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of meta-Cresol Purple (m-Cresol Purple), a vital pH indicator dye. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

Meta-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye widely used as a pH indicator in various chemical and biological applications.[1] Its utility stems from its distinct color changes at two different pH ranges, making it a versatile tool for pH determination.[1] Understanding its solubility in different solvent systems is paramount for its effective application, particularly in spectrophotometric pH measurements, where the precise concentration of the dye is crucial.[2][3]

Chemical Properties:

| Property | Value |

| Chemical Formula | C₂₁H₁₈O₅S |

| Molar Mass | 382.43 g/mol |

| Appearance | Green crystalline powder |

| pKa₁ | 1.51 (at 25°C) |

| pKa₂ | 8.32 (at 25°C) |

| pH Indicator Range 1 | pH 1.2 (Red) to 2.8 (Yellow) |

| pH Indicator Range 2 | pH 7.4 (Yellow) to 9.0 (Purple) |

Solubility Profile of this compound

Qualitative Solubility

This compound is generally characterized as being sparingly soluble in water and ethanol. Its solubility is notably enhanced in alkaline solutions and in certain organic solvents.

-

Water : Very slightly soluble in neutral water.[4] Its solubility in aqueous solutions is highly dependent on the pH.

-

Ethanol : Very slightly soluble.

-

Methanol : Soluble.

-

Aqueous Alkaline Solutions (e.g., Sodium Hydroxide) : Soluble. The deprotonation of the phenolic hydroxyl groups in an alkaline environment increases the polarity of the molecule, thereby enhancing its solubility in water.

Preparation of this compound Solutions

In practice, stock solutions of this compound for pH measurements are typically prepared by dissolving the dye in a slightly alkaline aqueous solution or a mixed solvent system.

Table 1: Summary of this compound Solution Preparation Methods

| Solvent System | Preparation Method | Resulting Concentration | Reference |

| 20% Ethanol in Water | Dissolve 0.04 g of this compound in 100 ml of 20% ethanol. | 0.4 g/L | |

| 0.1 M NaOH and Water | Dissolve 0.04 g of this compound in 1.05 ml of 0.1 M NaOH and dilute to 100 ml with water. | 0.4 g/L | |

| 0.01 M NaOH and Water | Dissolve 0.1 g of this compound in 13 mL of 0.01 M sodium hydroxide and dilute to 100 mL with water. | 1 g/L | |

| 0.05N NaOH, 95% Ethanol, and Water | Weigh 40 mg of this compound and dissolve in a mixture of 2.08 ml of 0.05N NaOH solution and 20.00 ml of 95% ethanol, then dilute to 100.00 ml with distilled water. | ~0.4 g/L |

Experimental Protocol for Determining Solubility

While specific quantitative solubility data for this compound is scarce, a general experimental protocol can be employed to determine its solubility in various solvents. The following method is adapted from established principles of solubility determination for organic compounds.

Materials

-

This compound (analytical grade)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Spectrophotometer

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

Carefully centrifuge the saturated solution to pellet any remaining undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a spectrophotometric calibration curve. The choice of dilution solvent should ensure the this compound is fully dissolved and stable.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-established calibration curve of known concentrations versus absorbance.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Logical Workflow for Spectrophotometric pH Measurement

The primary application of this compound in research is for the high-precision spectrophotometric measurement of pH, particularly in seawater. The following diagram illustrates the logical workflow for this process.

Caption: Spectrophotometric pH measurement workflow.

Conclusion

This technical guide has summarized the available information on the solubility of this compound, highlighting its dependence on the solvent and pH. While a comprehensive quantitative dataset is not currently available, the provided qualitative data and the general experimental protocol for solubility determination offer a solid foundation for researchers. The logical workflow for spectrophotometric pH measurement further illustrates the practical application of this important indicator dye. For highly accurate and reproducible results, it is recommended that researchers purify commercially available this compound to remove impurities that can affect spectrophotometric pH measurements.

References

An In-depth Technical Guide to the Halochromic Properties of m-Cresol Purple in Neutral pH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the halochromic properties of m-cresol purple, with a specific focus on its behavior and application within the neutral pH range. This document details the quantitative characteristics, experimental protocols for analysis, and the underlying chemical principles of this versatile pH indicator.

Introduction

This compound, also known as m-cresolsulfonphthalein, is a triarylmethane dye widely utilized as a pH indicator in various scientific and industrial applications.[1] Its distinct color transitions in response to changes in hydrogen ion concentration make it a valuable tool for colorimetric pH measurements. While this compound exhibits two distinct useful pH ranges, this guide will focus on its transition from yellow to purple in the neutral to slightly alkaline range, which is of significant interest in biological and pharmaceutical research.[1]

The accuracy of spectrophotometric pH measurements using this compound is highly dependent on the purity of the dye. Impurities can lead to significant errors in pH determination.[2][3] Therefore, the use of purified this compound, often achieved through techniques like High-Performance Liquid Chromatography (HPLC), is crucial for obtaining reliable and reproducible results.

Quantitative Data Summary

The key halochromic and physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | 4,4'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methylphenol] |

| CAS Number | 2303-01-7 |

| Molecular Formula | C₂₁H₁₈O₅S |

| Molecular Weight | 382.43 g/mol |

Table 2: Halochromic Properties of this compound

| Parameter | Value |

| First pH Transition Range | 1.2 - 2.8 |

| First Color Change | Red to Yellow |

| pKa₁ | ~1.51 |

| Second pH Transition Range | 7.4 - 9.0 |

| Second Color Change | Yellow to Purple |

| pKa₂ | ~8.32 |

Table 3: Spectrophotometric Data for the Second Transition (Neutral pH Range)

| Species | Wavelength of Maximum Absorbance (λmax) | Color |

| Monoprotonated (HIn⁻) | ~434 nm | Yellow |

| Diprotonated (In²⁻) | ~578 nm | Purple |

| Isosbestic Point | ~488 nm | - |

Chemical Principles and Signaling Pathway

The color change of this compound is a result of a change in its molecular structure due to the gain or loss of protons (H⁺ ions) in response to the pH of the solution. In the neutral to alkaline range, the equilibrium is between the monoprotonated (yellow) and the deprotonated (purple) forms.

References

m-Cresol Purple: A Technical Guide to its Discovery, History, and Application as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cresol Purple, systematically known as 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methylphenol], is a synthetically derived triphenylmethane dye belonging to the sulfonephthalein family of indicators.[1][2] Renowned for its distinct color changes at two different pH ranges, it serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and oceanography. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and key applications of this compound as a pH indicator, with a focus on experimental protocols and quantitative data.

Discovery and History

While the precise date and the individual credited with the initial synthesis of this compound are not definitively documented in readily available historical records, its development is intrinsically linked to the broader history of sulfonephthalein indicators. This class of compounds emerged in the early 20th century as synthetic alternatives to natural pH indicators. The pioneering work on sulfonephthaleins laid the foundation for the creation of a series of pH-sensitive dyes with varying transition ranges and applications.

The general synthesis of sulfonephthalein indicators involves the condensation of a phenol or a substituted phenol with o-sulfobenzoic acid anhydride.[3][4] Variations in the phenolic reactant lead to indicators with different properties. It is within this context of systematic investigation of substituted phenols that this compound was developed. Its utility as an indicator with two distinct pH ranges was recognized, leading to its adoption in various analytical procedures.

Over time, the importance of purity for accurate pH measurements became increasingly apparent. Research has shown that impurities originating from the synthesis process can lead to significant batch-to-batch differences and uncertainties in pH determinations.[3] This has led to the development of rigorous purification methods, such as High-Performance Liquid Chromatography (HPLC) and flash chromatography, to ensure the reliability of this compound for high-precision applications.

Chemical and Physical Properties

This compound is a green crystalline powder with the chemical formula C₂₁H₁₈O₅S and a molecular weight of 382.43 g/mol . It is sparingly soluble in water but soluble in ethanol and aqueous solutions of sodium hydroxide. The key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methylphenol] |

| Synonyms | m-Cresolsulfonphthalein, Metacresol Purple |

| CAS Number | 2303-01-7 |

| Molecular Formula | C₂₁H₁₈O₅S |

| Molecular Weight | 382.43 g/mol |

| Appearance | Green crystalline powder |

| pH Range 1 | 1.2 (Red) - 2.8 (Yellow) |

| pH Range 2 | 7.4 (Yellow) - 9.0 (Purple) |

Mechanism of Action as a pH Indicator

The indicator properties of this compound arise from its ability to exist in different structural forms with distinct colors depending on the hydrogen ion concentration (pH) of the solution. The molecule undergoes protonation and deprotonation at its phenolic hydroxyl groups and the sultone ring, leading to changes in the electronic conjugation of the molecule and, consequently, its absorption spectrum in the visible region.

The two distinct pH ranges correspond to two separate equilibria in aqueous solution. The first transition, from red to yellow, occurs in a highly acidic medium (pH 1.2-2.8). The second, more commonly utilized transition from yellow to purple, takes place in the neutral to slightly alkaline range (pH 7.4-9.0).

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

A standard protocol for the preparation of a 0.1% (w/v) this compound indicator solution for general laboratory use is as follows:

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Dissolving: Transfer the powder to a 100 mL volumetric flask. Add 50 mL of 95% ethanol and sonicate until the powder is completely dissolved.

-

Dilution: Once dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Storage: Store the solution in a tightly sealed, amber glass bottle at room temperature.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

For high-precision spectrophotometric pH measurements, particularly in applications like oceanography, purification of commercially available this compound is crucial to remove interfering impurities.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

-

Preparative C18 reverse-phase column.

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: Acetonitrile.

-

Glacial acetic acid.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases. A common gradient involves a mixture of acetonitrile and water, with a small amount of acetic acid to control the pH.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Chromatographic Separation: Inject the sample onto the preparative HPLC column. Elute the components using a suitable gradient program that effectively separates the main this compound peak from its impurities. The separation is monitored by detecting the absorbance at the wavelengths corresponding to the different forms of the indicator.

-

Fraction Collection: Collect the fraction corresponding to the pure this compound peak.

-

Solvent Removal: Remove the mobile phase from the collected fraction using a rotary evaporator to obtain the purified solid indicator.

-

Purity Verification: The purity of the collected fraction should be verified by analytical HPLC.

References

- 1. gspchem.com [gspchem.com]

- 2. This compound, pH indicator dye (CAS 2303-01-7) | Abcam [abcam.com]

- 3. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of m-Cresol Purple: Applications in pH Indication and an Analysis of its Purported Use as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the application of m-Cresol Purple, examining its well-documented role as a pH indicator and investigating its purported, though unsubstantiated, use as a stain for epithelial cells and proteins. While claims for its use in biological staining exist in commercial literature, a comprehensive review of scientific publications reveals no established protocols or supporting data. This document provides a detailed overview of this compound's primary function and offers validated, standard protocols for epithelial cell and protein staining as reliable alternatives.

Core Properties of this compound

This compound, also known as m-cresolsulfonphthalein, is a triarylmethane dye belonging to the sulfonephthalein family.[1] Its principal and scientifically validated application is as a pH indicator, valued for its two distinct pH transition ranges.[1][2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 2303-01-7 | |

| Molecular Formula | C₂₁H₁₈O₅S | |

| Molecular Weight | 382.43 g/mol | |

| Appearance | Green or brick-red crystalline powder | |

| Acidic pH Range | pH 1.2 (Red) to pH 2.8 (Yellow) | |

| Alkaline pH Range | pH 7.4 (Yellow) to pH 9.0 (Purple) | |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and sodium hydroxide solutions. |

Primary Application: A High-Quality pH Indicator

The utility of this compound stems from its pH-dependent molecular structure, which exhibits different colors in its acidic, intermediate, and basic forms. This property allows for the precise spectrophotometric measurement of pH. The mechanism involves the protonation and deprotonation of the molecule, which alters its electronic conjugation and, consequently, its light absorption spectrum.

Analysis of the Claim for Staining Epithelial Cells and Proteins

Several chemical supplier catalogs and websites state that this compound is "employed to stain epithelial cells and proteins" or is used in "histology". However, a rigorous search of peer-reviewed scientific literature and patent databases reveals a complete absence of established protocols, experimental data, or validation studies for this application.

This discrepancy suggests two possibilities:

-

Non-Specific Binding: As an organic dye, this compound may exhibit some incidental, non-specific electrostatic interactions with biological macromolecules, leading to a weak coloring effect that is not suitable for specific, high-contrast histological analysis.

-

Nomenclature Confusion: The name may be confused with Cresyl Violet , a distinct aniline-based dye that is a widely used and validated stain in neuroscience and histology for visualizing Nissl substance (rough endoplasmic reticulum) in neurons.

Given the lack of scientific evidence, the use of this compound for specific and reproducible staining of epithelial cells or proteins is not recommended. Researchers should rely on well-established and validated methods.

Recommended Alternatives: Standard Staining Protocols

For professionals in research and drug development, utilizing standardized and reproducible methods is critical. The following sections provide high-level protocols for the gold-standard stains for epithelial cells and proteins.

Staining Epithelial Cells: Hematoxylin and Eosin (H&E)

The Hematoxylin and Eosin (H&E) stain is the most widely used method in histology and pathology for visualizing tissue morphology. Hematoxylin, a basic dye, stains acidic structures like the cell nucleus a purplish-blue. Eosin, an acidic counterstain, colors basic structures such as the cytoplasm and extracellular matrix in varying shades of pink and red.

-

Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax.

-

Rehydration: Sequentially immerse slides through graded alcohols (e.g., 100% twice, 95%, 70%) for 2-5 minutes each, followed by a brief wash in distilled water.

-

Hematoxylin Staining: Immerse slides in a filtered hematoxylin solution (e.g., Harris hematoxylin) for 5-10 minutes.

-

Washing: Rinse gently in running tap water for 1-5 minutes.

-

Differentiation: Briefly dip slides (1-5 seconds) in 1% acid alcohol (1% HCl in 70% ethanol) to remove non-specific staining.

-

Bluing: Wash in running tap water, then immerse in a bluing agent (e.g., 0.2% ammonia water or Scott's tap water substitute) for 30-60 seconds until nuclei turn a crisp blue-purple.

-

Washing: Rinse in running tap water for 5 minutes.

-

Eosin Staining: Counterstain with Eosin Y solution for 30 seconds to 2 minutes.

-

Dehydration: Sequentially immerse slides through graded alcohols (e.g., 95% twice, 100% twice) for 2-5 minutes each.

-

Clearing: Immerse slides in two changes of xylene for 5 minutes each.

-

Mounting: Apply a drop of xylene-based mounting medium and place a coverslip on the tissue section.

Staining Proteins in Gels: Coomassie Brilliant Blue

Coomassie Brilliant Blue is the most common dye used for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE). It is an anionic dye that binds non-specifically to proteins, primarily through interactions with basic and hydrophobic amino acid residues. The method is simple, relatively quantitative, and compatible with downstream analysis like mass spectrometry.

-

Gel Removal: After electrophoresis, carefully remove the polyacrylamide gel from the cassette.

-

Washing (Optional but Recommended): Rinse the gel 2-3 times for 5 minutes each in deionized water to remove residual SDS, which can interfere with staining.

-

Fixing (Optional): For small proteins, fix the gel in a solution of 50% methanol and 10% acetic acid for 15-30 minutes. Note: This step may make proteins incompatible with mass spectrometry.

-

Staining: Immerse the gel in Coomassie Brilliant Blue staining solution (e.g., 0.1% CBB R-250, 40% methanol, 10% acetic acid) and agitate gently on a shaker for 30 minutes to 2 hours.

-

Destaining: Remove the staining solution and add a destaining solution (e.g., 30% methanol, 10% acetic acid). Agitate gently, changing the destain solution periodically until the background is clear and protein bands are distinct and blue.

-

Storage: The destained gel can be stored in deionized water.

Conclusion

While this compound is an effective and reliable pH indicator for scientific measurements, the claim that it is suitable for staining epithelial cells and proteins is not supported by available scientific evidence. For researchers and drug development professionals requiring accurate and reproducible visualization of cellular and protein components, adherence to validated and globally accepted protocols such as H&E staining for tissues and Coomassie Brilliant Blue staining for protein gels is strongly recommended.

References

Methodological & Application

Application Notes and Protocols for the Preparation of m-Cresol Purple Indicator Solution

Introduction

m-Cresol Purple (m-cresolsulfonphthalein) is a triarylmethane dye commonly employed as a pH indicator in various chemical and biological applications. Its utility stems from its distinct color changes at two different pH ranges, making it suitable for both acidic and alkaline titrations, as well as for highly precise spectrophotometric pH measurements, particularly in marine chemistry.[1][2] This document provides detailed protocols for the preparation of this compound indicator solutions for general laboratory use and for the specialized application of spectrophotometric pH determination in seawater.

Physicochemical Properties

This compound is a hydrophobic and acidic compound, appearing as a green or brick-red powder.[1] It is slightly soluble in water but more soluble in ethanol.[1] The indicator exhibits two primary pH transition ranges:

-

pH 1.2 to 2.8: Color change from red to yellow.[1]

-

pH 7.4 to 9.0: Color change from yellow to violet/purple.

The sodium salt of this compound is also available and is more readily soluble in water.

Quantitative Data Summary

The following tables summarize the quantitative details for preparing this compound indicator solutions for different applications.

Table 1: Protocol for General Laboratory and Titration Use (0.04% w/v)

| Component | Quantity | Notes |

| This compound (acid form) | 100 mg (0.1 g) | --- |

| 0.05 N Sodium Hydroxide (NaOH) | 5.2 mL | To dissolve the acidic indicator. |

| 95% Ethanol | 50 mL | To aid in dissolution. |

| Distilled/Deionized Water | q.s. to 250 mL | To make up the final volume. |

This protocol is adapted from a general procedure for preparing a 0.04% w/v indicator solution.

Table 2: Alternative Protocol for General Laboratory Use

| Component | Quantity | Notes |

| This compound (acid form) | 0.1 g | --- |

| 0.01 M Sodium Hydroxide (NaOH) | 13 mL | To dissolve the acidic indicator. |

| Water | q.s. to 100 mL | To make up the final volume. |

This protocol provides a simpler formulation without ethanol.

Table 3: Protocol for Spectrophotometric pH Measurement in Seawater (2 mmol L⁻¹)

| Component | Quantity | Notes |

| This compound Sodium Salt | 0.202 g | --- |

| Sodium Chloride (NaCl) | 10.2 g | To create a similar ionic strength to seawater. |

| Deionized Water | q.s. to 250 mL | To make up the final volume. |

| Sodium Hydroxide (NaOH) solution | As needed | To adjust the final pH to 7.9 ± 0.1. |

This protocol is specifically designed for the precise measurement of seawater pH.

Experimental Protocols

Protocol 1: Preparation of 0.04% this compound Indicator for General Use

This protocol is suitable for routine titrations and general pH indication purposes.

Materials:

-

This compound (acid form)

-

0.05 N Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Distilled or Deionized Water

-

250 mL Volumetric Flask

-

Analytical Balance

-

Measuring Cylinder

-

Wash Bottle

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Carefully transfer the weighed powder into a 250 mL volumetric flask.

-

Add 5.2 mL of 0.05 N NaOH solution and 50 mL of 95% ethanol to the volumetric flask.

-

Swirl the flask gently to dissolve the this compound. Ensure the powder is completely dissolved.

-

Once dissolved, dilute the solution with distilled or deionized water up to the 250 mL mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Transfer the prepared indicator solution to a labeled reagent bottle for storage.

Protocol 2: Preparation of 2 mmol L⁻¹ this compound for Spectrophotometric Seawater pH Measurement

This protocol is designed for high-precision spectrophotometric determination of pH in seawater samples. The use of the sodium salt of the indicator and the addition of NaCl are critical for this application.

Materials:

-

This compound Sodium Salt (MW = 404.41 g mol⁻¹)

-

Sodium Chloride (NaCl)

-

Deionized Water

-

Dilute Sodium Hydroxide (NaOH) solution

-

250 mL Volumetric Flask

-

Analytical Balance (readable to three decimal places)

-

Funnel

-

Wash Bottle

-

pH meter

-

Glass storage bottle with a screw cap

Procedure:

-

Weigh out 0.202 g of this compound sodium salt.

-

Weigh out 10.2 g of NaCl.

-

Place a funnel into a 250 mL volumetric flask and add approximately 100 mL of deionized water.

-

Carefully rinse the weighed this compound sodium salt into the volumetric flask using deionized water from a wash bottle.

-

Similarly, rinse the weighed NaCl into the volumetric flask.

-

Remove the funnel and continue to add deionized water, bringing the volume close to the 250 mL mark.

-

Stopper the flask and shake until all solids are completely dissolved.

-

Carefully add deionized water dropwise until the bottom of the meniscus aligns with the 250 mL calibration mark.

-

Transfer the solution to a clean, screw-cap glass bottle.

-

Before use, measure the pH of the indicator solution. If necessary, adjust the pH to 7.9 ± 0.1 by adding a dilute NaOH solution dropwise.

-

It is recommended to check and adjust the pH of the indicator solution before each use.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for preparing the this compound indicator solutions.

Caption: Workflow for preparing a 0.04% this compound solution.

Caption: Workflow for preparing a 2 mmol L⁻¹ this compound solution.

References

Application Notes and Protocols for Ocean Acidification Research Using m-Cresol Purple

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-Cresol Purple (mCP), a pH-sensitive indicator dye, for the precise and accurate measurement of seawater pH. This technique is fundamental to ocean acidification research, enabling the monitoring of changes in ocean chemistry and its impact on marine ecosystems.

Introduction to this compound in Ocean Acidification Research

Ocean acidification, the ongoing decrease in the pH of the Earth's oceans, is a direct consequence of the absorption of anthropogenic carbon dioxide (CO2) from the atmosphere. This change in seawater chemistry has significant implications for marine organisms and ecosystems. Accurate and precise measurement of seawater pH is crucial for understanding and monitoring the impacts of ocean acidification.

This compound (mCP) is a sulfonephthalein indicator dye widely used for the spectrophotometric determination of seawater pH.[1][2][3] This method is preferred due to its high precision (±0.0004 pH units) and suitability for both laboratory and at-sea measurements.[4][5] The principle lies in the color change of the dye as a function of pH, which can be quantified by measuring the absorbance of light at specific wavelengths.

The chemical equilibrium of this compound in seawater involves the second dissociation of the indicator, represented as:

HI⁻ ⇌ H⁺ + I²⁻

Where HI⁻ is the acidic form (yellow) and I²⁻ is the basic form (purple) of the dye. The ratio of the concentrations of these two forms, and thus the color of the solution, is directly related to the pH of the seawater. This ratio is determined by measuring the absorbance of the solution at the peak absorbance wavelengths for each form. For this compound, these wavelengths are 434 nm for the acidic form (HI⁻) and 578 nm for the basic form (I²⁻).

It is important to note that impurities in commercially available mCP can significantly affect the accuracy of pH measurements. Therefore, the use of purified mCP is highly recommended for obtaining reliable and comparable data.

Quantitative Data Summary

The calculation of seawater pH from spectrophotometric measurements with this compound requires several parameters that are dependent on temperature and salinity. The following tables summarize the key equations and coefficients for these calculations based on purified mCP.

Table 1: Equation for Seawater pH Calculation on the Total Hydrogen Ion Scale (pHT)

| Equation |

| pHT = -log(K₂Te₂) + log((R - e₁)/(1 - R(e₃/e₂))) |

Where:

-

pHT : pH on the total hydrogen ion concentration scale.

-

R : Ratio of absorbances at 578 nm and 434 nm (A₅₇₈ / A₄₃₄).

-

K₂T : Second dissociation constant of mCP in seawater on the total scale.

-

e₁, e₂, e₃ : Molar absorptivity ratios of the different forms of mCP.

Table 2: Coefficients for Calculating -log(K₂Te₂) as a Function of Temperature (T in Kelvin) and Salinity (S)

| Coefficient | Equation |

| a | -246.64209 + 0.315971S + 2.8855 x 10⁻⁴S² |

| b | 7229.23864 - 7.098137S - 0.057034S² |

| c | 44.493382 - 0.052711S |

| d | 0.0781344 |

| -log(K₂Te₂) | a + (b/T) + c ln(T) - dT |

This characterization is appropriate for 278.15 ≤ T ≤ 308.15 K and 20 ≤ S ≤ 40.

Table 3: Equations for Molar Absorptivity Ratios (e₁, e₃/e₂) as a Function of Temperature (T in Kelvin) and Salinity (S)

| Parameter | Equation |

| e₁ | -0.007762 + 4.5174 x 10⁻⁵T |

| e₃/e₂ | -0.020813 + 2.60262 x 10⁻⁴T + 1.0436 x 10⁻⁴(S - 35) |

This characterization is appropriate for 278.15 ≤ T ≤ 308.15 K and 20 ≤ S ≤ 40.

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution (2 mmol L⁻¹)

This protocol is adapted from the Standard Operating Procedure for use with the Global Ocean Acidification Observing Network (GOA-ON) in a Box equipment.

Materials:

-

This compound sodium salt (0.202 g)

-

Sodium chloride (NaCl) (10.2 g)

-

Deionized water

-

250 mL volumetric flask

-

Funnel

-

Screw-cap glass bottle

-

0.1 mol L⁻¹ NaOH and 0.1 mol L⁻¹ HCl for pH adjustment

-

pH meter

Procedure:

-

Weigh out 0.202 g of this compound sodium salt and 10.2 g of NaCl.

-

Place a funnel into a 250 mL volumetric flask and add approximately 100 mL of deionized water.

-

Carefully rinse the weighed this compound sodium salt and NaCl into the volumetric flask with deionized water.

-

Remove the funnel and fill the flask to the 250 mL mark with deionized water.

-

Transfer the solution to a screw-cap glass bottle and seal it.

-

Adjust the pH of the dye solution to 7.9 ± 0.1 by adding 0.1 mol L⁻¹ NaOH or HCl dropwise. The pH should be similar to the expected sample pH.

-

Test the pH of the dye solution before each use and readjust to 7.9 ± 0.1 if necessary.

-

Store the solution at room temperature in a dark container. Purified indicator solutions have been found to be stable for at least 5.3 years under these conditions.

Protocol 2: Spectrophotometric Measurement of Seawater pH

Materials:

-

Spectrophotometer with a thermostatted cuvette holder

-

10 cm path length quartz cuvette

-

Prepared this compound indicator solution

-

Seawater sample

-

Micropipette

Procedure:

-

Equilibrate the seawater sample to a known and stable temperature.

-

Set the spectrophotometer to measure absorbance at 434 nm, 578 nm, and a non-absorbing wavelength (e.g., 730 nm) for baseline correction.

-

Blank Measurement: Fill the cuvette with the seawater sample (without dye). Place the cuvette in the spectrophotometer and record the absorbances at the three wavelengths. This is the blank reading.

-

Sample Measurement: Add a small, precise volume of the this compound indicator solution to the seawater sample in the cuvette. The final concentration of the dye in the sample should be between 2.5 x 10⁻⁶ and 4.2 x 10⁻⁶ M. Mix gently but thoroughly.

-

Place the cuvette back into the spectrophotometer and record the absorbances at 434 nm, 578 nm, and 730 nm.

-

Calculate the Absorbance Ratio (R):

-

Correct the absorbance readings at 434 nm and 578 nm for the baseline by subtracting the absorbance at 730 nm.

-

Calculate R = (Corrected Absorbance at 578 nm) / (Corrected Absorbance at 434 nm).

-

-

Calculate Seawater pH: Use the calculated value of R, the measured temperature (in Kelvin), and the known salinity of the seawater sample in the equations provided in Tables 1, 2, and 3 to calculate the pH on the total scale.

Visualizations

Caption: Chemical equilibrium of this compound in seawater.

Caption: Workflow for spectrophotometric seawater pH measurement.

References

- 1. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gspchem.com [gspchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for m-Cresol Purple in Colorimetric Sensors

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cresol Purple, a sulfonephthalein dye, is a versatile pH indicator that has found significant application in the development of colorimetric sensors. Its distinct color changes in response to pH variations make it a valuable tool for the visual and spectrophotometric detection of various analytes that can induce a pH shift in their environment. This document provides detailed application notes and protocols for the use of this compound in colorimetric sensors for pH measurement, as well as for the detection of carbon dioxide (CO₂) and ammonia (NH₃).

This compound, also known as m-cresolsulfonphthalein, exhibits two distinct pH ranges with corresponding color transitions:

-

pH 1.2–2.8: Red to Yellow

-

pH 7.4–9.0: Yellow to Purple[1]

This dual-range capability allows for its use in a variety of acidic and near-neutral to alkaline conditions.

Application in pH Sensing

The primary application of this compound is as a pH indicator, particularly for spectrophotometric measurements in aqueous solutions and seawater.

Quantitative Data

| Parameter | Value | Reference |

| Chemical Formula | C₂₁H₁₈O₅S | [2] |

| Molar Mass | 382.43 g/mol | [1] |

| pKa (second dissociation) | ~8.3 | [3] |

| Acidic pH Range | 1.2 - 2.8 (Red - Yellow) | [1] |

| Alkaline pH Range | 7.4 - 9.0 (Yellow - Purple) | |

| Wavelength (λmax) - Acidic form (HI⁻) | 434 nm | |

| Wavelength (λmax) - Basic form (I²⁻) | 578 nm |

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution for General pH Measurement

This protocol is suitable for preparing an this compound solution for general laboratory use, such as in titrations.

Materials:

-

This compound powder

-

0.05 N Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh 40 mg of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add 2.08 mL of 0.05 N NaOH solution and 20.00 mL of 95% ethanol to the flask.

-

Swirl the flask to dissolve the powder completely.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure homogeneity. The final concentration will be approximately 0.4 g/L.

Protocol 2: Spectrophotometric pH Measurement in Seawater

This protocol is adapted from standard operating procedures for oceanographic studies.

Materials:

-

Purified this compound indicator solution (prepared as a 2 mmol L⁻¹ solution in a sodium chloride matrix to match the ionic strength of seawater)

-

Spectrophotometer with a thermostatted cell holder

-

Cuvettes (e.g., 10 cm path length for high precision)

-

Seawater sample

Procedure:

-

Equilibrate the seawater sample to a known and stable temperature in the spectrophotometer's cell holder.

-

Place the cuvette filled with the seawater sample in the spectrophotometer and measure the blank absorbance at 434 nm, 578 nm, and a non-absorbing wavelength (e.g., 730 nm) to correct for baseline drift.

-

Add a small, precise volume of the this compound indicator solution to the seawater sample in the cuvette. The final dye concentration should be in the micromolar range.

-

Mix the solution gently but thoroughly.

-

Measure the absorbance of the sample at 434 nm (A₄₃₄) and 578 nm (A₅₇₈), along with the reference wavelength.

-

Calculate the ratio of the absorbances (R = A₅₇₈ / A₄₃₄).

-

The pH of the seawater sample on the total hydrogen ion scale (pHₜ) can then be calculated using established equations that account for temperature, salinity, and the dissociation constants of the indicator dye.

Signaling Pathway and Experimental Workflow

References

Application Note: High-Purity m-Cresol Purple via HPLC for Enhanced pH Measurement Accuracy

Introduction

Spectrophotometric pH measurement is a widely adopted technique in analytical chemistry and oceanography, offering high precision and rapid analysis. The accuracy of these measurements is critically dependent on the purity of the indicator dye used. m-Cresol Purple (mCP), a sulfonephthalein indicator, is frequently employed for pH measurements in various matrices, including seawater.[1][2][3] However, commercial batches of mCP often contain impurities that can significantly bias pH readings, leading to inaccuracies as large as 0.018 pH units.[4] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound, ensuring the high purity required for accurate and reproducible pH measurements.

The Critical Need for Purification

Impurities present in commercially available this compound can absorb light in the same spectral region as the indicator itself, interfering with the absorbance measurements used to calculate pH.[5] These impurities vary between manufacturers and even between different lots from the same supplier, introducing a significant source of systematic error. The purification of mCP is therefore essential to:

-

Enhance Accuracy: Eliminate interfering compounds that lead to biased pH values.

-

Improve Reproducibility: Ensure consistent results across different batches of dye and different laboratories.

-

Enable Intercomparability: Allow for reliable comparison of data collected over time and by various research groups.

Using purified mCP allows pH measurements to be independent of the dye's vendor and specific batch, with pH differences between purified samples from different sources being within ±0.0004 pH units.

Experimental Protocols

This section details the protocol for the HPLC purification of this compound. Two primary methods are presented, utilizing different column chemistries.

Method 1: Mixed-Mode Chromatography

This method utilizes a mixed-mode stationary phase that combines hydrophobic and ion-exchange retention mechanisms for effective separation of mCP from its impurities.

1. Materials and Reagents:

-

This compound, commercial grade

-

Acetonitrile (ACN), HPLC grade

-

Water, Milli-Q or equivalent

-

Trifluoroacetic acid (TFA), HPLC grade

-

HPLC system with a preparative pump, fraction collector, and a photodiode array (PDA) or UV-Vis detector.

-

Primesep B2 preparative column (e.g., 22 x 250 mm, 5 µm particle size)

-

Rotary evaporator

2. Sample Preparation:

-

Prepare a concentrated solution of unpurified this compound (e.g., 70 mM) in the mobile phase.

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

3. HPLC Conditions:

| Parameter | Value |

| Column | Primesep B2, 22 x 250 mm, 5 µm |

| Mobile Phase | 70% Acetonitrile / 30% Water with 0.05% TFA |

| Flow Rate | 31.26 mL/min (for preparative scale) |

| Column Temperature | 30 °C |

| Detection Wavelengths | 434 nm and 578 nm |

| Injection Volume | 7 mL (for preparative scale) |

4. Purification and Post-Processing:

-

Inject the prepared mCP solution onto the HPLC system.

-

Monitor the chromatogram and collect the fraction corresponding to the main this compound peak, which typically has a retention time of approximately 20 minutes under these conditions.

-

Combine the collected fractions containing the purified mCP.

-

Remove the mobile phase solvents using a rotary evaporator to obtain the purified mCP as a solid.

-

The purified mCP can be redissolved in a suitable solvent (e.g., 0.7 M NaCl solution with pH adjusted to ~8.0) for use in pH measurements.

Method 2: Reversed-Phase Chromatography

This method employs a C18 reversed-phase column and is presented as a "green-friendly" alternative.

1. Materials and Reagents:

-

This compound sodium salt, commercial grade

-

Acetonitrile (CH3CN), HPLC grade

-

Water, Milli-Q or equivalent

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

HPLC system with a preparative pump, fraction collector, and a Diode Array Detector (DAD).

-

C18 reversed-phase column

-

Rotary evaporator

2. Sample Preparation:

-

Prepare a stock solution of this compound sodium salt (e.g., 0.01 M) in Milli-Q water.

-

Adjust the pH of the solution to ~8.0 with HCl.

-

Prepare working standard solutions by diluting the stock solution.

-

Filter the solutions through a 0.45 µm filter.

3. HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase | 85% Milli-Q Water / 15% Acetonitrile, pH 8.0 |

| Flow Rate | ~20 mL/min (for preparative scale) |

| Detection Wavelength | 434 nm |

4. Purification and Post-Processing:

-

Inject the mCP solution onto the HPLC system.

-